Cas no 65560-95-4 (4-chloro-N-methylbutanamide)
4-chloro-N-methylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- Butanamide, 4-chloro-N-methyl-
- 4-Chloro-N-methylbutanamide
- EN300-45015
- MFCD03550598
- G35630
- 867-121-6
- ALBB-032165
- QCA56095
- AKOS000145701
- 65560-95-4
- CS-0249742
- SCHEMBL4865686
- LS-11857
- 4-chloro-N-methylbutanamide
-
- MDL: MFCD03550598
- Inchi: 1S/C5H10ClNO/c1-7-5(8)3-2-4-6/h2-4H2,1H3,(H,7,8)
- InChI Key: PDJTYMCHTPYBMD-UHFFFAOYSA-N
- SMILES: C(NC)(=O)CCCCl
Computed Properties
- Exact Mass: 135.0450916Da
- Monoisotopic Mass: 135.0450916Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 74.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 29.1Ų
4-chloro-N-methylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C373540-5mg |
4-chloro-N-methylbutanamide |
65560-95-4 | 5mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C373540-10mg |
4-chloro-N-methylbutanamide |
65560-95-4 | 10mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C373540-50mg |
4-chloro-N-methylbutanamide |
65560-95-4 | 50mg |
$ 95.00 | 2022-04-01 | ||
| 1PlusChem | 1P019VUY-50mg |
4-Chloro-N-methylbutanamide |
65560-95-4 | 95% | 50mg |
$82.00 | 2025-03-18 | |
| 1PlusChem | 1P019VUY-100mg |
4-Chloro-N-methylbutanamide |
65560-95-4 | 95% | 100mg |
$109.00 | 2025-03-18 | |
| 1PlusChem | 1P019VUY-250mg |
4-Chloro-N-methylbutanamide |
65560-95-4 | 95% | 250mg |
$142.00 | 2025-03-04 | |
| 1PlusChem | 1P019VUY-500mg |
4-Chloro-N-methylbutanamide |
65560-95-4 | 95% | 500mg |
$203.00 | 2025-03-04 | |
| 1PlusChem | 1P019VUY-1g |
4-Chloro-N-methylbutanamide |
65560-95-4 | 95% | 1g |
$250.00 | 2025-03-04 | |
| 1PlusChem | 1P019VUY-2.5g |
4-chloro-N-methylbutanamide |
65560-95-4 | 95% | 2.5g |
$684.00 | 2024-04-22 | |
| 1PlusChem | 1P019VUY-5g |
4-chloro-N-methylbutanamide |
65560-95-4 | 95% | 5g |
$981.00 | 2024-04-22 |
4-chloro-N-methylbutanamide Suppliers
4-chloro-N-methylbutanamide Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-chloro-N-methylbutanamide
Professional Introduction to 4-chloro-N-methylbutanamide (CAS No. 65560-95-4)
4-chloro-N-methylbutanamide, identified by the chemical compound code CAS No. 65560-95-4, is a significant intermediate in the realm of organic synthesis and pharmaceutical research. This compound, characterized by its molecular formula C₅H₉ClNO, has garnered attention due to its versatile applications in the development of bioactive molecules. The structural motif of 4-chloro-N-methylbutanamide consists of a butanamide backbone substituted with a chlorine atom at the fourth carbon position and a methyl group attached to the nitrogen atom. Such structural features make it a valuable precursor in synthesizing various pharmacologically relevant derivatives.
The utility of 4-chloro-N-methylbutanamide extends across multiple domains, particularly in medicinal chemistry and agrochemical innovation. Its reactivity allows for facile functionalization, enabling the construction of complex molecular architectures essential for drug discovery. Recent advancements in synthetic methodologies have highlighted its role in generating novel heterocyclic compounds, which are increasingly recognized for their therapeutic potential. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways, showcasing their promise in addressing chronic inflammatory disorders.
In the context of contemporary research, 4-chloro-N-methylbutanamide has been integrated into strategies for designing small-molecule modulators targeting neurological diseases. Studies have demonstrated its efficacy in modulating neurotransmitter receptors, suggesting its potential as an anxiolytic or anticonvulsant agent. The incorporation of the chloro and methyl substituents enhances binding affinity and selectivity, critical factors in optimizing drug-like properties. Furthermore, computational studies have aids in predicting the binding modes of these derivatives with biological targets, accelerating the hit-to-lead optimization process.
The synthesis of 4-chloro-N-methylbutanamide typically involves well-established organic reactions such as nucleophilic substitution and condensation reactions. Advanced synthetic techniques, including flow chemistry and microwave-assisted synthesis, have been employed to improve yield and purity. These methods not only enhance efficiency but also align with sustainable chemistry principles by minimizing waste generation. The scalability of its synthesis is another noteworthy aspect, making it commercially viable for industrial applications.
From a pharmacological perspective, the biological activity of compounds derived from CAS No. 65560-95-4 has been extensively evaluated through in vitro and in vivo assays. Preclinical studies have revealed promising results regarding their safety profile and therapeutic efficacy. The chlorine substituent at the fourth carbon position plays a pivotal role in modulating electronic properties, influencing both metabolic stability and pharmacokinetic behavior. Such attributes are crucial for determining optimal dosing regimens and minimizing adverse effects.
The integration of 4-chloro-N-methylbutanamide into drug development pipelines underscores its significance as a building block for innovative therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies have led to the discovery of novel analogs with enhanced pharmacological properties. These findings underscore the enduring relevance of this compound in addressing unmet medical needs across diverse therapeutic areas.
The future prospects for CAS No. 65560-95-4 are bright, with ongoing research exploring its potential in emerging fields such as precision medicine and targeted therapy. Advances in biocatalysis and green chemistry are expected to further refine synthetic routes, ensuring cost-effective and environmentally sustainable production methods. As our understanding of molecular interactions evolves, so too will the applications of this versatile intermediate.
In summary, 4-chloro-N-methylbutanamide stands as a cornerstone in synthetic chemistry and drug discovery due to its structural versatility and functional reactivity. Its contributions to medicinal chemistry continue to inspire new avenues for therapeutic innovation, reinforcing its indispensable role in modern pharmaceutical research.
65560-95-4 (4-chloro-N-methylbutanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)